molecular formula C24H28N6O3 B2876929 (3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1428373-52-7

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2876929
CAS No.: 1428373-52-7
M. Wt: 448.527
InChI Key: MCDTTYMIFKBETG-UHFFFAOYSA-N
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Description

The compound "(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring:

  • A 3,4-dimethoxyphenyl group linked to a methanone moiety.
  • A piperazine ring substituted at the 4-position with a 2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl group.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-16-7-8-25-21(13-16)28-22-15-23(27-17(2)26-22)29-9-11-30(12-10-29)24(31)18-5-6-19(32-3)20(14-18)33-4/h5-8,13-15H,9-12H2,1-4H3,(H,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDTTYMIFKBETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine-Methanone Derivatives
  • Target Compound: Substituted with a 2-methylpyrimidinyl-4-methylpyridinylamino group.
  • Analog 1 (): Derivatives such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone feature sulfonyl groups instead of the pyridinylamino substituent. These compounds exhibit enhanced electrophilicity due to electron-withdrawing sulfonyl groups, which may alter reactivity in biological systems .
Pyrimidine and Piperazine Modifications
  • Analog 3 () : Compounds like 2-(3,4-dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the piperazine ring with a diazepane (7-membered ring), which may confer conformational flexibility and altered receptor interactions .
  • Analog 4 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone introduces a trifluoromethylphenyl group, enhancing metabolic stability and bioavailability via fluorine’s steric and electronic effects .

Key Research Findings

  • Structural Flexibility : Piperazine-based compounds (e.g., target compound, Analog 1) demonstrate rigidity favorable for enzyme inhibition, while diazepane analogs () show adaptability for allosteric modulation .
  • Substituent Impact: The 4-methylpyridin-2-ylamino group in the target compound may confer selectivity toward kinase targets, as seen in pyrimidine derivatives with similar amino-pyridyl motifs .

Preparation Methods

Friedel-Crafts Acylation of Veratrole

Veratrole (1,2-dimethoxybenzene) undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 3,4-dimethoxyacetophenone. Electrochemical epoxidation methods, as described in EP0247526A2, provide an alternative route using isoeugenol methyl ether.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 78–85%

Conversion to 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxyacetophenone is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride to form the acyl chloride.

Analytical Data :

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch of acid chloride)
  • ¹H NMR (CDCl₃) : δ 7.52 (d, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 3.94 (s, 6H, -OCH₃)

Preparation of Piperazine-Pyrimidine Intermediate

Synthesis of 2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-amine

A modified Biginelli reaction cyclizes thiourea, ethyl acetoacetate, and 4-methylpyridin-2-amine under acidic conditions.

Procedure :

  • Heat thiourea (5 mmol), ethyl acetoacetate (5 mmol), and 4-methylpyridin-2-amine (5 mmol) in ethanol with conc. HCl (2 mL) at 80°C for 12 h.
  • Neutralize with NH₄OH and recrystallize from ethanol.

Yield : 68%
¹H NMR (DMSO-d₆) : δ 8.21 (d, 1H, pyridine-H), 6.75 (s, 1H, pyrimidine-H), 2.42 (s, 3H, -CH₃)

Coupling with Piperazine

The pyrimidine amine undergoes nucleophilic aromatic substitution with 1-chloro-4-nitrobenzene followed by reduction to install the piperazine ring.

Stepwise Process :

  • Chlorination : Treat Intermediate C with POCl₃ to form 4-chloro-2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidine.
  • Piperazine Substitution : React with piperazine (2 equiv) in DMF at 120°C for 24 h.

Key Parameters :

  • Solvent: DMF
  • Catalyst: K₂CO₃ (3 equiv)
  • Yield: 54%

Final Coupling: Formation of the Methanone

Amide Bond Formation

Intermediate A (3,4-dimethoxybenzoyl chloride) reacts with Intermediate B (piperazine-pyrimidine) in anhydrous THF using triethylamine as a base.

Optimized Conditions :

  • Molar Ratio: 1:1.2 (acyl chloride:piperazine)
  • Temperature: 0°C → room temperature
  • Reaction Time: 6 h
  • Yield: 82%

Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 476.2154 [M+H]⁺ (calc. 476.2158)
  • ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 158.9 (pyrimidine-C), 132.4–109.7 (aromatic carbons), 56.1 (piperazine-C)

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min)

Challenges and Optimization

Regioselectivity in Pyrimidine Substitution

The 6-position of the pyrimidine ring exhibits higher reactivity toward aromatic substitution due to electron-withdrawing effects of the adjacent amino group. Microwave-assisted synthesis reduces reaction times from 24 h to 2 h with comparable yields.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but require careful drying to prevent hydrolysis of the acyl chloride.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Catalyst Recovery : Polymer-supported dendrimer catalysts enable recycling in Knoevenagel condensations, reducing waste.
  • Solvent Selection : Ethanol/water mixtures improve sustainability without compromising yield.

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